Cas no 1811512-33-0 (6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine)
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine
- 6-bromo-2-phenylpyrazolo[4,3-b]pyridin-3-amine
- BrC1=CC=2C(N=C1)=C(N(N2)C2=CC=CC=C2)N
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- MDL: MFCD31561609
- Inchi: 1S/C12H9BrN4/c13-8-6-10-11(15-7-8)12(14)17(16-10)9-4-2-1-3-5-9/h1-7H,14H2
- InChI Key: OXSNFHOQRICICV-UHFFFAOYSA-N
- SMILES: BrC1C=NC2C(C=1)=NN(C1C=CC=CC=1)C=2N
Computed Properties
- Exact Mass: 288.00106 g/mol
- Monoisotopic Mass: 288.00106 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 56.7
- Molecular Weight: 289.13
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 182628-2.500g |
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine, 95% |
1811512-33-0 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine and Its Structural Characteristics
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine is a novel heterocyclic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. The CAS number 1811512-33-0 serves as a critical identifier for this compound, which is characterized by a pyrazolo[4,3-b]pyridine core with substituted functional groups. The 2-phenyl moiety introduces aromaticity, while the 6-bromo substituent enhances the compound’s reactivity and potential interactions with biological targets. The 2H-pyrazolo[4,3-b]pyridin-3-amine ring system provides a scaffold for further chemical modifications, making it a versatile platform for drug design.
Biological Activity and Mechanism of Action
Recent studies have highlighted the biological activity of 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine in modulating key signaling pathways associated with inflammation and cancer progression. A 2023 publication in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antagonistic activity against the P2X7 receptor, a critical mediator of neuroinflammation. The pyrazolo[4,3-b]pyridine core appears to interact with the receptor’s extracellular domain, blocking ATP-induced ion flux and downstream pro-inflammatory responses. This mechanism of action makes the compound a promising candidate for the treatment of neurodegenerative diseases and autoimmune conditions.
Additionally, 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine has shown anti-proliferative effects in cancer cell lines, particularly in breast cancer and prostate cancer models. A 2024 study published in *Cancer Research* revealed that the compound induces apoptosis by upregulating the Bax/Bcl-2 ratio and suppressing the PI3K/AKT/mTOR signaling pathway. The 2-phenyl group may contribute to the compound’s ability to bind to EGFR (Epidermal Growth Factor Receptor), a key driver of tumor growth in these cancers. These findings underscore the therapeutic potential of this compound in oncology.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) analyses have been instrumental in elucidating the pharmacophoric features of 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine. A 2023 study in *MedChemComm* compared the bioactivity of analogs with varying substituents on the pyrazolo[4,3-b]pyridine ring. The introduction of the 6-bromo group significantly enhanced in vitro potency against P2X7 receptor targets, suggesting that halogenation at this position optimizes electrophilic interactions with the receptor. Conversely, the 2-phenyl substitution was found to be critical for maintaining selectivity against other purinergic receptors, such as P2X1 and P2X3.
Further SAR studies have explored the impact of amine functionality on the compound’s cell permeability and metabolic stability. The 2H-pyrazolo[4,3-b]pyridin-3-amine group was identified as a key determinant of lipophilicity, which influences the compound’s ability to cross the blood-brain barrier (BBB). This property is particularly relevant for targeting central nervous system (CNS) disorders, where BBB permeability is a major challenge in drug delivery. The amine group also contributes to hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity.
Applications in Drug Discovery and Development
The synthetic versatility of 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine has made it a valuable lead compound in the development of targeted therapies. Researchers have utilized this compound as a starting point for the design of small molecule inhibitors for kinases involved in cancer progression, such as SRC and Abl. A 2024 study in *ACS Medicinal Chemistry Letters* reported that analogs of this compound exhibited dual targeting capabilities, simultaneously inhibiting SRC and EGFR pathways, which could lead to improved clinical outcomes in resistant cancers.
In the realm of neurological disorders, 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine has been explored for its potential to modulate microglial activation in Alzheimer’s disease. A 2023 preclinical study in *Neuropharmacology* demonstrated that the compound reduces neuroinflammation by inhibiting NF-κB signaling, a pathway implicated in beta-amyloid-induced toxicity. These findings highlight the compound’s multi-target potential and its applicability in complex diseases where single-target therapies are insufficient.
Synthetic Pathways and Optimization Strategies
The synthesis of 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine typically involves multistep reactions that combine heterocyclic ring formation with functional group introduction. A 2022 review in *Organic & Biomolecular Chemistry* outlined several synthetic strategies, including cyclization reactions and electrophilic aromatic substitution. The 2-phenyl group is often introduced via Suzuki coupling or Ullmann coupling, while the 6-bromo substituent is typically added through electrophilic bromination of the aromatic ring.
Optimization strategies have focused on improving the yield and selectivity of these syntheses. For instance, the use of catalytic amounts of Pd catalysts in Suzuki coupling reactions has been shown to enhance regioselectivity and reduce byproducts. Additionally, green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, have been employed to reduce environmental impact while maintaining high-purity product formation.
Challenges and Future Directions
Despite its promising pharmacological profile, 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine faces several challenges in preclinical and clinical development. One major hurdle is the low solubility of the compound in aqueous media, which can limit its bioavailability and pharmacokinetic properties. Researchers are exploring prodrug strategies and nanocarrier systems to enhance solubility and targeted delivery.
Another challenge is the potential for off-target effects, particularly in multi-target diseases. Ongoing in silico studies are being used to predict binding interactions with non-target proteins, allowing for the rational design of selective analogs. Furthermore, structure-based drug design (SBDD) approaches are being leveraged to refine the molecular scaffold and optimize therapeutic indices.
Looking ahead, 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine is poised to play a significant role in personalized medicine and combination therapies. Its ability to modulate multiple biological pathways makes it an attractive candidate for precision oncology and neurodegenerative disease management. Continued research and development will be essential to translate these preclinical findings into clinical applications.
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